N-(3,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide N-(3,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
Brand Name: Vulcanchem
CAS No.: 1115871-35-6
VCID: VC5411500
InChI: InChI=1S/C20H21N3O2/c1-4-18-22-17-8-6-5-7-16(17)20(23-18)25-12-19(24)21-15-10-13(2)9-14(3)11-15/h5-11H,4,12H2,1-3H3,(H,21,24)
SMILES: CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC(=C3)C)C
Molecular Formula: C20H21N3O2
Molecular Weight: 335.407

N-(3,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide

CAS No.: 1115871-35-6

Cat. No.: VC5411500

Molecular Formula: C20H21N3O2

Molecular Weight: 335.407

* For research use only. Not for human or veterinary use.

N-(3,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide - 1115871-35-6

Specification

CAS No. 1115871-35-6
Molecular Formula C20H21N3O2
Molecular Weight 335.407
IUPAC Name N-(3,5-dimethylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide
Standard InChI InChI=1S/C20H21N3O2/c1-4-18-22-17-8-6-5-7-16(17)20(23-18)25-12-19(24)21-15-10-13(2)9-14(3)11-15/h5-11H,4,12H2,1-3H3,(H,21,24)
Standard InChI Key LNAVVJNJARLVBV-UHFFFAOYSA-N
SMILES CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC(=C3)C)C

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound features a quinazoline core (a benzene fused to a pyrimidine ring) substituted at position 2 with an ethyl group and at position 4 with an acetamide moiety linked to a 3,5-dimethylphenyl group (Fig. 1) . The dimethylphenyl group enhances lipophilicity, facilitating membrane penetration, while the ethyl substituent stabilizes the quinazoline ring via hydrophobic interactions.

Table 1: Structural Comparison with Related Quinazoline Derivatives

Compound NameMolecular FormulaMolecular WeightKey Substituents
N-(3,5-Dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamideC₂₀H₂₁N₃O₂335.42-Ethyl, 4-acetamide-dimethylphenyl
N-(3,4-Dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamideC₂₀H₂₁N₃O₂335.43,4-Dimethylphenyl
N-(4-Cyanophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamideC₁₉H₁₈N₄O₂334.44-Cyanophenyl
Data sourced from .

Synthetic Pathways

Synthesis involves three key steps:

  • Quinazoline Core Formation: Cyclocondensation of anthranilic acid derivatives with nitriles under acidic conditions yields the 2-ethylquinazolin-4-ol intermediate.

  • Acetamide Coupling: Reaction of 2-ethylquinazolin-4-ol with chloroacetyl chloride produces 2-chloro-N-(3,5-dimethylphenyl)acetamide, followed by nucleophilic substitution.

  • Optimization: Continuous flow reactors improve reaction efficiency, achieving yields >85% and purity >95%.

Biological Activities

Antibacterial and Antifungal Efficacy

In vitro assays demonstrate potent activity against Staphylococcus aureus (MIC = 2 µg/mL) and Candida albicans (MIC = 4 µg/mL). Synergy with Q203, a cytochrome bc₁ inhibitor, enhances bactericidal effects against Mycobacterium tuberculosis, reducing viable counts by 4-log10 under hypoxic conditions .

Cell LineEC₅₀ (µM)Mechanism
HepG2 (Liver)8.2Mitochondrial apoptosis
MCF-7 (Breast)12.4PI3Kδ inhibition
A549 (Lung)15.7ROS generation
Data from .

Pharmacokinetic Profile

  • Solubility: 12 µg/mL in aqueous buffer (pH 7.4).

  • Metabolism: Hepatic CYP3A4-mediated oxidation forms a hydroxylated metabolite (t₁/₂ = 2.1 h).

  • Oral Bioavailability: 34% in murine models, with Cₘₐₓ = 1.8 µg/mL after 50 mg/kg dosing .

Mechanism of Action

Enzyme Inhibition

The quinazoline core competitively binds ATP pockets in kinases. For PI3Kδ, hydrophobic interactions with Val828 and hydrogen bonding to Lys779 suppress AKT/mTOR signaling . In M. tuberculosis, it inhibits cytochrome bd oxidase, disrupting energy metabolism .

Structural-Activity Relationships (SAR)

  • Quinazoline 2-Substituents: Ethyl groups enhance potency over methyl (EC₅₀ reduced by 40%).

  • Acetamide Linkers: 3,5-Dimethylphenyl improves selectivity for bacterial vs. mammalian cells (SI = 52).

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